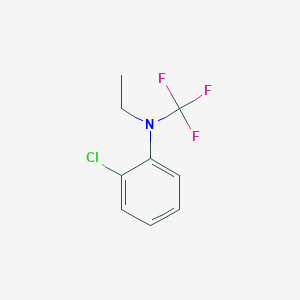
2-chloro-N-ethyl-N-(trifluoromethyl)aniline
Description
2-chloro-N-ethyl-N-(trifluoromethyl)aniline is an organic compound that belongs to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by aryl or alkyl groups. This compound is characterized by the presence of a chloro group, an ethyl group, and a trifluoromethyl group attached to the aniline structure. It is used in various chemical reactions and has applications in different fields of scientific research.
Propriétés
Formule moléculaire |
C9H9ClF3N |
|---|---|
Poids moléculaire |
223.62 g/mol |
Nom IUPAC |
2-chloro-N-ethyl-N-(trifluoromethyl)aniline |
InChI |
InChI=1S/C9H9ClF3N/c1-2-14(9(11,12)13)8-6-4-3-5-7(8)10/h3-6H,2H2,1H3 |
Clé InChI |
OBCQJEVBEFBGHU-UHFFFAOYSA-N |
SMILES canonique |
CCN(C1=CC=CC=C1Cl)C(F)(F)F |
Origine du produit |
United States |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-ethyl-N-(trifluoromethyl)aniline can be achieved through several synthetic routes. One common method involves the reaction of 2-chloroaniline with ethyl trifluoromethyl ketone in the presence of a base such as sodium hydride. The reaction is typically carried out in an organic solvent like tetrahydrofuran under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process may be optimized for higher yields and purity, and may include additional steps such as distillation and solvent recovery to minimize waste and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions
2-chloro-N-ethyl-N-(trifluoromethyl)aniline undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction Reactions: The nitro derivatives can be reduced back to the amine form.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium carbonate in an organic solvent like dimethyl sulfoxide.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Major Products Formed
Substitution Reactions: Products include various substituted anilines depending on the nucleophile used.
Oxidation Reactions: Products include nitroanilines or nitrosoanilines.
Reduction Reactions: Products include the original aniline or partially reduced intermediates.
Applications De Recherche Scientifique
2-chloro-N-ethyl-N-(trifluoromethyl)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein binding due to its unique structural features.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-chloro-N-ethyl-N-(trifluoromethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The chloro and ethyl groups contribute to the compound’s binding affinity and specificity for its targets. The exact pathways involved may vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
2-chloro-N-ethyl-N-(trifluoromethyl)aniline can be compared with other similar compounds, such as:
2-chloro-5-(trifluoromethyl)aniline: This compound has a similar structure but with the trifluoromethyl group in a different position, leading to different reactivity and applications.
2-chloro-N-methyl-N-(trifluoromethyl)aniline: This compound has a methyl group instead of an ethyl group, which affects its chemical properties and biological activity.
2-chloro-N-ethyl-N-(difluoromethyl)aniline: This compound has a difluoromethyl group instead of a trifluoromethyl group, resulting in different chemical and physical properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


